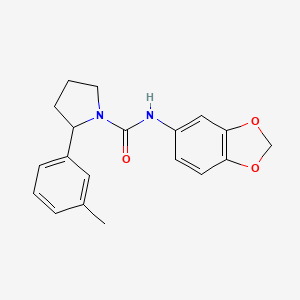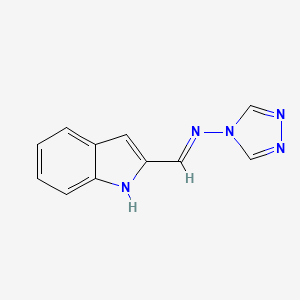
2-chloro-6-fluorobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluorobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ClFB and has a chemical formula of C15H11ClF2N2O. ClFB belongs to the family of hydrazones and has a molecular weight of 308.71 g/mol. The purpose of
Mecanismo De Acción
The mechanism of action of ClFB is not well understood. However, it is believed that ClFB acts as a chelating agent and forms complexes with metal ions. The metal complexes of ClFB have been shown to exhibit various biological activities, including anticancer, antibacterial, and antifungal activities.
Biochemical and Physiological Effects
ClFB has been shown to exhibit various biochemical and physiological effects. The metal complexes of ClFB have been shown to exhibit significant cytotoxicity against various cancer cell lines. The metal complexes of ClFB have also been shown to exhibit antibacterial and antifungal activities. The metal complexes of ClFB have been studied for their potential applications in the treatment of various diseases, including cancer, bacterial infections, and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of ClFB is its potential applications in the synthesis of metal complexes. The metal complexes of ClFB have been shown to exhibit various biological activities, including anticancer, antibacterial, and antifungal activities. However, one of the limitations of ClFB is its toxicity. ClFB is toxic, and caution should be taken when handling this compound.
Direcciones Futuras
There are various future directions for the study of ClFB. One of the significant future directions is the synthesis of new metal complexes of ClFB and their potential applications in drug delivery systems and imaging agents. The metal complexes of ClFB can also be studied for their potential applications in the treatment of various diseases, including cancer, bacterial infections, and fungal infections. Additionally, the mechanism of action of ClFB can be further studied to understand its biological activities better.
Métodos De Síntesis
ClFB can be synthesized using various methods, including the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification. Other methods of synthesis include the reaction of 2-chloro-6-fluorobenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate and glacial acetic acid.
Aplicaciones Científicas De Investigación
ClFB has been extensively studied for its potential applications in scientific research. One of the significant applications of ClFB is its use as a ligand in metal complexes. The metal complexes of ClFB have been used in various fields, including catalysis, electrochemistry, and material science. The metal complexes of ClFB have also been studied for their potential applications in drug delivery systems and as imaging agents.
Propiedades
IUPAC Name |
(3E)-3-[(E)-(2-chloro-6-fluorophenyl)methylidenehydrazinylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O/c16-11-5-3-6-12(17)10(11)8-18-20-14-9-4-1-2-7-13(9)19-15(14)21/h1-8H,(H,19,20,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFRFWPPFBTNAU-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=CC3=C(C=CC=C3Cl)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N\N=C\C3=C(C=CC=C3Cl)F)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6097838.png)
![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6097849.png)

![2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B6097857.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide](/img/structure/B6097867.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine](/img/structure/B6097868.png)
![(3-cyclopentylpropyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6097876.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6097880.png)
![4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6097881.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6097894.png)
![7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6097896.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6097922.png)
![N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B6097923.png)